

Application Notes and Protocols: Avotaciclib Trihydrochloride

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Compound of Interest

Compound Name: Avotaciclib trihydrochloride

Cat. No.: B12419452

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and handling of **Avotaciclib trihydrochloride**, a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1). The provided protocols and diagrams are intended to guide researchers in the effective use of this compound in pre-clinical studies.

Solubility

Avotaciclib trihydrochloride exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for the preparation of stock solutions and for use in specific experimental settings. The solubility of **Avotaciclib trihydrochloride** in common laboratory solvents is summarized below.

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
Water	78	199.66	
DMSO	4 - 5	10.23 - 12.80	Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO.[1] Ultrasonic warming and heating to 60°C can aid dissolution.[1]
Ethanol	Insoluble	-	

Storage and Stability

Proper storage of **Avotaciclib trihydrochloride** is essential to maintain its stability and activity. Recommendations for both the solid compound and solutions are provided below.

Solid Form:

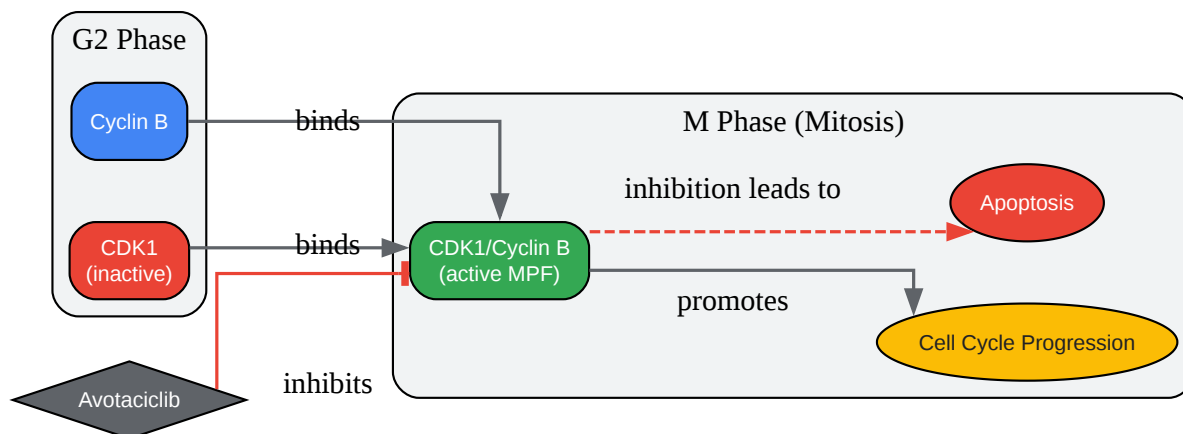
Storage Condition	Duration
-20°C	3 years
4°C	Short-term

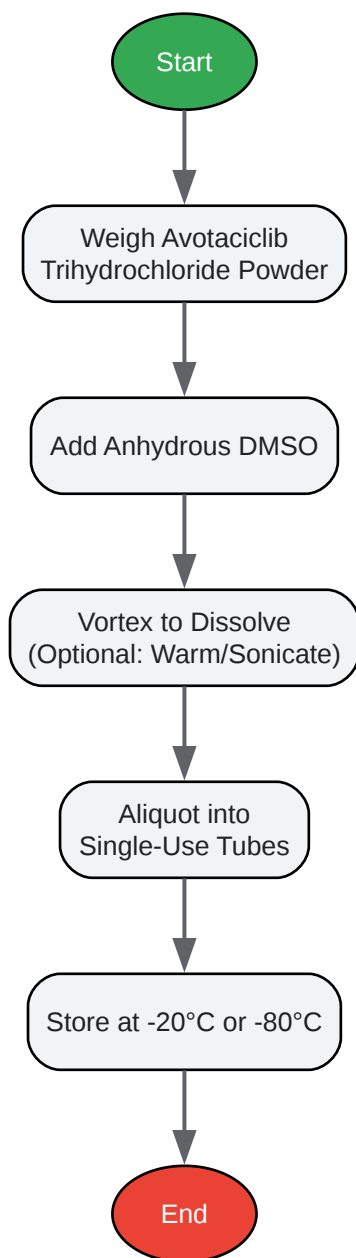
Stock Solutions:

Storage Condition	Duration	Notes
-80°C in solvent	1 year	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
-20°C in solvent	1 month	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Mechanism of Action: CDK1 Inhibition

Avotaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle.[2][3] CDK1, in complex with its regulatory partner Cyclin B, forms the M-phase promoting factor (MPF), which is essential for the G2/M phase transition of the eukaryotic cell cycle.[4] By inhibiting CDK1, Avotaciclib can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[2][3] The deregulation of CDK1 is closely associated with tumorigenesis, making it a promising target for cancer therapy.[5]





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
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